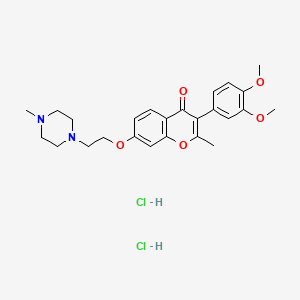

3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride

描述

This compound features a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and a 2-(4-methylpiperazin-1-yl)ethoxy group at position 6. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5.2ClH/c1-17-24(18-5-8-21(29-3)23(15-18)30-4)25(28)20-7-6-19(16-22(20)32-17)31-14-13-27-11-9-26(2)10-12-27;;/h5-8,15-16H,9-14H2,1-4H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRANDBHVFKILQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C)C4=CC(=C(C=C4)OC)OC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32Cl2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Chromen-4-one Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone derivatives.

Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

Attachment of the Piperazinyl Group: This is usually done through nucleophilic substitution reactions, where the piperazine derivative is introduced under basic conditions.

Final Purification and Conversion to Dihydrochloride Salt: The final compound is purified using chromatographic techniques and then converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogenating agents for electrophilic substitution and strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

科学研究应用

3-(3,4-Dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: Potential therapeutic applications include its use as an anticancer, antiviral, or anti-inflammatory agent.

Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on the Chromenone Core

The chromen-4-one scaffold is a common pharmacophore in medicinal chemistry. Key structural analogs and their distinguishing features include:

Piperazine Derivatives and Salt Forms

- 4-Methylpiperazine vs.

- Salt Forms : The dihydrochloride salt likely offers superior solubility (>10 mg/mL in water) compared to free bases (e.g., compound 4g in , a neutral piperazine derivative with solubility <1 mg/mL) .

Electronic and Steric Effects

- Methoxy vs. Hydroxy Groups : The 3,4-dimethoxyphenyl group in the target compound provides electron-donating effects, stabilizing aromatic interactions in receptor binding. In contrast, hydroxylated analogs (e.g., ) may undergo faster Phase II metabolism (glucuronidation/sulfation) .

- Trifluoromethyl vs.

Research Findings and Hypothetical Activity Profiles

While direct activity data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Kinase Inhibition: Piperazine-containing chromenones (e.g., ) often target kinases (e.g., PI3K, CDK) due to the piperazine moiety’s ability to chelate ATP-binding site residues .

- CNS Penetration : The dihydrochloride salt’s solubility and 4-methylpiperazine’s reduced basicity (vs. unsubstituted piperazine) may improve blood-brain barrier penetration, suggesting possible neuropharmacological applications .

常见问题

Q. What are the recommended synthetic strategies for this compound, given its structural complexity?

A multi-step approach is typically required:

- Core chromen-4-one synthesis : Start with a Baker-Venkataraman reaction or Claisen-Schmidt condensation to form the chromenone backbone. For the 3-(3,4-dimethoxyphenyl) substitution, employ Ullmann coupling or Friedel-Crafts acylation .

- Ethoxy-piperazine side chain : Introduce the 4-methylpiperazine group via nucleophilic substitution of a halogenated intermediate (e.g., chloroethoxy) under basic conditions (e.g., K₂CO₃ in DMF). Ensure stoichiometric control to avoid over-alkylation .

- Salt formation : Convert the free base to the dihydrochloride salt using HCl in anhydrous ethanol, followed by recrystallization for purity .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>98%) .

Q. How should researchers validate the compound’s structural integrity post-synthesis?

Combine complementary analytical techniques:

- X-ray crystallography : Resolve the crystal structure using SHELX software for refinement, particularly to confirm stereochemistry and salt formation (e.g., HCl coordination sites) .

- Spectroscopy : Analyze - and -NMR to verify substituent positions (e.g., dimethoxy phenyl protons at δ 3.8–4.0 ppm, piperazine methyl at δ 2.3–2.5 ppm). Mass spectrometry (ESI-MS) should match the molecular ion peak (expected m/z for C₂₅H₂₉Cl₂N₃O₅: ~546.1) .

- Elemental analysis : Confirm Cl⁻ content (~12.9% for dihydrochloride) .

Q. What solubility challenges arise with this compound, and how can they be addressed experimentally?

- Issue : The dihydrochloride salt improves aqueous solubility, but the hydrophobic chromenone core may limit dissolution in polar solvents.

- Methodology :

- Test solubility in buffered solutions (pH 1–7.4) using UV-Vis spectroscopy.

- Employ co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays, ensuring <1% DMSO to avoid cytotoxicity .

- For in vivo studies, use cyclodextrin-based formulations or lipid nanoparticles to enhance bioavailability .

Advanced Research Questions

Q. How can contradictory data in kinase inhibition assays be systematically resolved?

- Scenario : Discrepancies in IC₅₀ values across kinase panels (e.g., PKA vs. PKC isoforms).

- Methodology :

- Assay standardization : Replicate experiments under identical conditions (pH, ATP concentration, temperature).

- Off-target profiling : Use computational docking (AutoDock Vina) to predict binding to non-target kinases. Validate with competitive binding assays .

- Data normalization : Apply statistical tools (e.g., Grubbs’ test for outliers) and cross-reference with structural analogs (e.g., piperazine-substituted chromenones) to identify substituent-dependent trends .

Q. What strategies optimize the 4-methylpiperazine moiety for enhanced target engagement and pharmacokinetics?

- SAR-driven modifications :

- Replace the methyl group with bioisosteres (e.g., ethyl, cyclopropyl) to modulate lipophilicity (logP) and blood-brain barrier penetration.

- Introduce polar groups (e.g., hydroxyl, morpholine) to improve solubility without compromising binding .

- Experimental validation :

- Binding affinity : Use surface plasmon resonance (SPR) to measure ka/kd for modified analogs.

- Metabolic stability : Conduct microsomal assays (human liver microsomes) to assess CYP450-mediated degradation .

Q. How can computational methods guide the design of derivatives with reduced off-target effects?

- Approach :

- Perform molecular dynamics simulations (GROMACS) to model ligand-protein interactions over 100 ns, focusing on residue-specific hydrogen bonds (e.g., Lys72 in PKA).

- Use QSAR models to predict ADMET properties and prioritize derivatives with lower hepatotoxicity (e.g., lower Ames test risk) .

Methodological Notes

- Contradiction Analysis : When conflicting bioactivity data arise, apply triangulation by comparing in vitro, in silico, and ex vivo results. For example, if a compound shows low cytotoxicity in MTT assays but high apoptosis in flow cytometry, investigate time-dependent effects or assay sensitivity thresholds .

- Crystallography Refinement : Use SHELXL for high-resolution refinement, particularly for resolving disorder in the piperazine ring or chloride ion placement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。